

Spectroscopic Analysis of 2-(Benzylxy)-4-methoxybenzaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Benzylxy)-4-methoxybenzaldehyde

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This guide provides a comprehensive comparison of the spectroscopic properties of various derivatives of **2-(Benzylxy)-4-methoxybenzaldehyde**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a valuable resource for spectral interpretation and compound characterization. The guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, and IR) in comparative tables and provides detailed experimental protocols for their synthesis and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Benzylxy)-4-methoxybenzaldehyde** and two classes of its derivatives: Schiff bases and chalcones. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR Spectral Data (δ , ppm) of **2-(Benzylxy)-4-methoxybenzaldehyde** and its Derivatives in CDCl_3

Compound	Ar-H	-CH=N- / - CH=CH-	-OCH ₂ - (Benzyl)	-OCH ₃	Aldehyde-H
2-(Benzyl)-4-methoxybenzaldehyde	-	6.55-7.85 (m)	-	5.15 (s)	3.85 (s)
Schiff Base Derivative (I)	6.4-7.7 (m, 12H)	8.4 (s, 1H)	5.0 (s, 2H)	3.8 (s, 3H)	-
Chalcone Derivative (II)	6.90-8.05 (m)	7.85 (d, J=15.5 Hz, 1H), 7.50 (d, J=15.5 Hz, 1H)	5.20 (s)	3.90 (s)	-

Table 2: ¹³C NMR Spectral Data (δ , ppm) of **2-(Benzyl)-4-methoxybenzaldehyde** and its Derivatives in CDCl_3

Compound	C=O / C=N	Ar-C	-OCH ₂ - (Benzyl)	-OCH ₃
2-(Benzylxy)-4-methoxybenzaldehyde	189.5 (CHO)	110.2, 115.8, 121.5, 127.3, 128.5, 128.8, 136.2, 162.5, 164.8	70.8	55.6
Schiff Base Derivative (I)	162.8 (C=N)	128.2, 128.7, 133.3, 136.4, 141.4, 159.6, 163.7	70.1	55.6
Chalcone Derivative (II)	190.5 (C=O)	111.5, 114.8, 122.0, 127.9, 128.6, 128.9, 129.5, 130.5, 135.8, 144.5, 161.2, 163.5	70.5	55.8

Table 3: FT-IR Spectral Data (ν , cm^{-1}) of **2-(Benzylxy)-4-methoxybenzaldehyde** and its Derivatives

Compound	$\nu(\text{C=O}) / \nu(\text{C=N})$	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-O})$ ether
2-(Benzylxy)-4-methoxybenzaldehyde	1685	1600, 1580	1270, 1130
Schiff Base Derivative (I)	1615	1590, 1510	1260, 1170
Chalcone Derivative (II)	1660	1595, 1575	1255, 1125

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the compared derivatives are provided below.

Synthesis of Schiff Base Derivatives from 2-(Benzylxy)-4-methoxybenzaldehyde[1]

- Reaction Setup: A mixture of **2-(benzylxy)-4-methoxybenzaldehyde** (1 equivalent) and a primary amine (1 equivalent) is refluxed in ethanol (65 mL) for 1 to 2 hours.
- Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure.
- Purification: The resulting residue is recrystallized from ethanol to yield the pure Schiff base derivative.

Synthesis of Chalcone Derivatives from 2-(Benzylxy)-4-methoxybenzaldehyde[2][3]

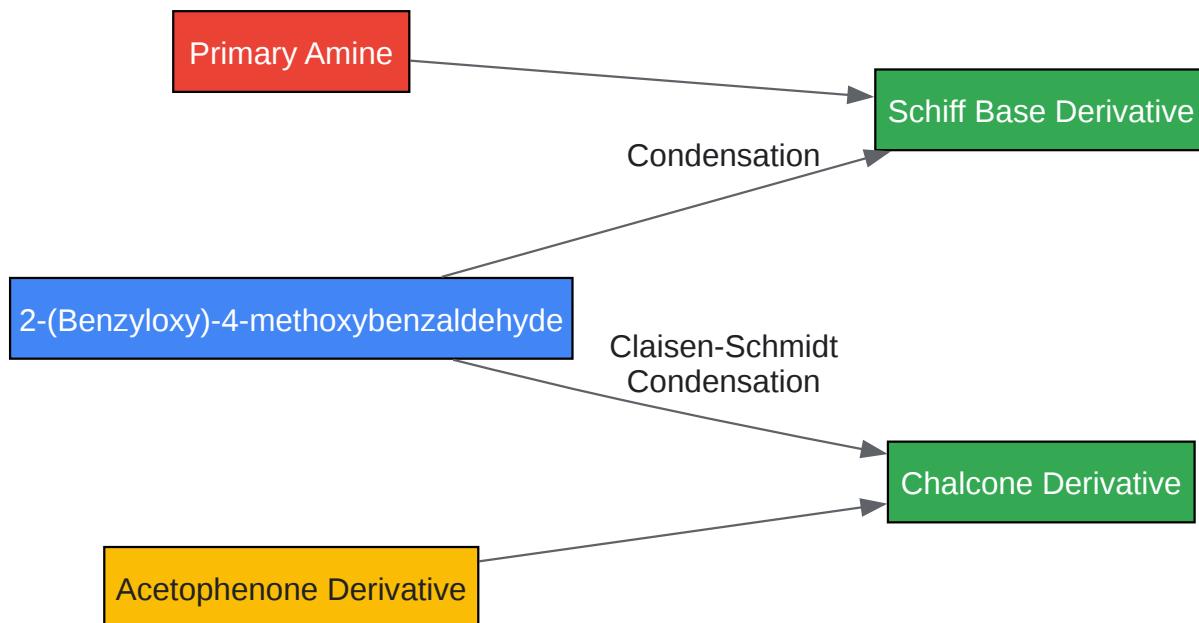
- Reaction Setup: To a mixture of 3-(benzylxy)-4-methoxybenzaldehyde and an appropriate acetophenone derivative in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise with stirring at room temperature.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography.
- Work-up: Once the reaction is complete, the mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.
- Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FT-IR): FT-IR spectra are recorded on a spectrophotometer using KBr pellets or as a thin film.
- Mass Spectrometry (MS): Mass spectral data can be obtained using an electron ionization (EI) source.

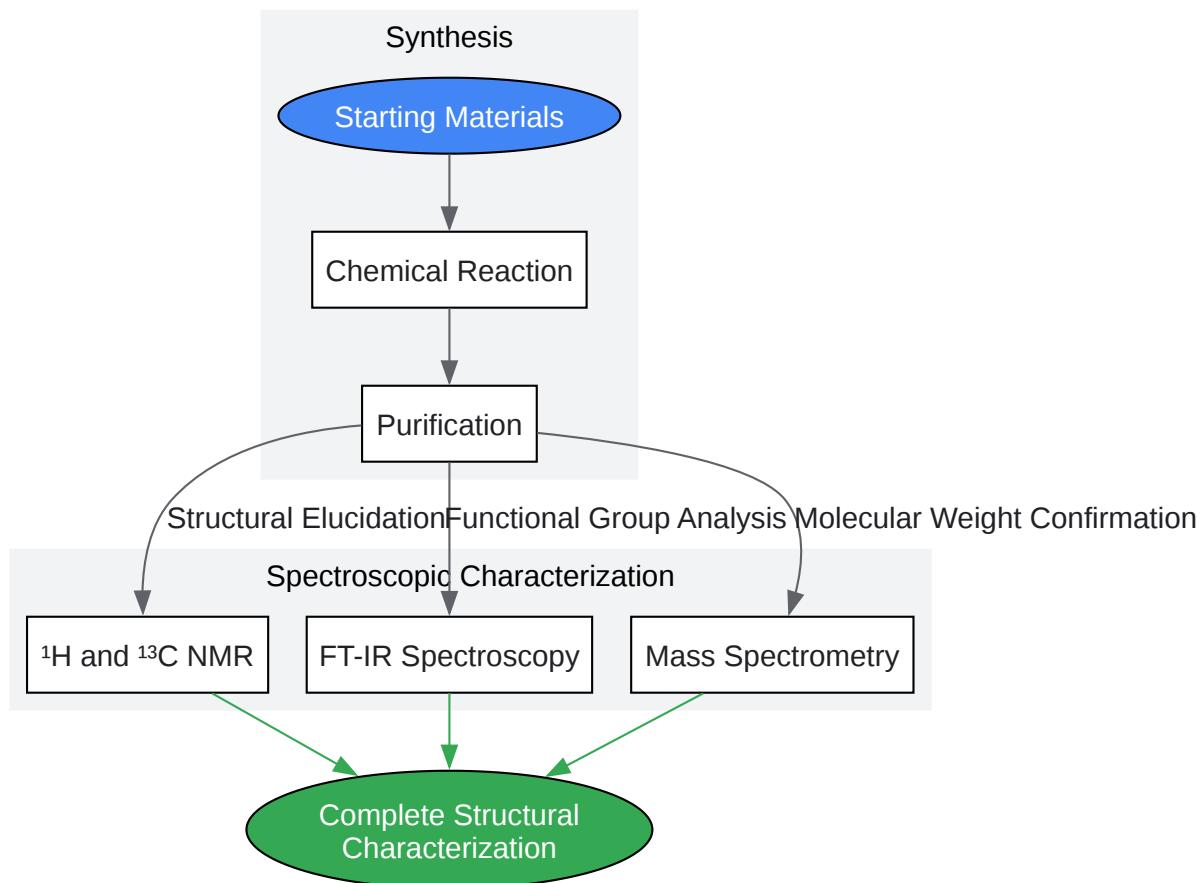
Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and the logical flow of the characterization process.



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Caption: Synthetic pathways to Schiff base and chalcone derivatives.



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Caption: Workflow for synthesis and spectroscopic analysis.

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References

- 1. researchgate.net [researchgate.net]
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